molecular formula C13H24N2O2 B8240623 tert-butyl (5R)-2,7-diazaspiro[4.5]decane-7-carboxylate

tert-butyl (5R)-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B8240623
M. Wt: 240.34 g/mol
InChI Key: ISIJQEHRDSCQIU-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5R)-2,7-diazaspiro[4.5]decane-7-carboxylate is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 7 of the spiro[4.5]decane framework. The tert-butyl carbamate (Boc) group at the 7-position serves as a protective moiety for the secondary amine, enhancing stability and facilitating synthetic manipulations . This compound is a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics due to its rigid, three-dimensional conformation .

Properties

IUPAC Name

tert-butyl (5R)-2,7-diazaspiro[4.5]decane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-5-13(10-15)6-7-14-9-13/h14H,4-10H2,1-3H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIJQEHRDSCQIU-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]2(C1)CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Nitrile Formation

1,4-Dioxaspiro[4.5]decane-8-one reacts with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in ethylene glycol dimethyl ether/ethanol (0–20°C), yielding 1,4-dioxaspiro[4.5]decane-8-carbonitrile (74.76% yield).

Step 2: Alkylation

The nitrile intermediate undergoes alkylation with 1-bromo-2-chloroethane in toluene using lithium diisopropylamide (LDA) at 0–20°C, producing 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (50.78% yield).

Step 3: Cyclization and Boc Protection

Hydrogenation over Raney nickel in methanol (50°C, 50 psi) reduces the nitrile to an amine, which spontaneously cyclizes. Subsequent reaction with di-tert-butyl dicarbonate introduces the Boc group, forming tert-butyl-1,4-dioxa-10-azadispiro[4.2.4.8.2⁵]tetradecane-10-carboxylate.

Step 4: Deprotection

Treatment with pyridinium p-toluenesulfonate in acetone/water (70°C) removes the dioxolane protecting group, yielding the final spirocyclic product.

Key Data:

StepReactionConditionsYield (%)
1Nitrile formation0–20°C, 4 hours74.76
2Alkylation0–20°C, 13 hours50.78
3Cyclization/Boc protection50°C, 50 psi H₂, 6 hoursNot reported
4Deprotection70°C, 15 hoursNot reported

This route’s stereochemical outcome depends on the starting material’s configuration, suggesting that using (R)-configured 1,4-dioxaspiro[4.5]decane-8-one would directly yield the 5R enantiomer.

Stereoselective Strategies for 5R Configuration

Achieving the (5R) stereochemistry requires enantioselective synthesis or chiral resolution. Two approaches are prominent:

Chiral Auxiliary-Mediated Synthesis

A method analogous to CN111518015A employs a chiral dioxolane-protected ketone. For example, (R)-1,4-dioxaspiro[4.5]decane-8-one, synthesized via enzymatic resolution or asymmetric catalysis, ensures retention of the 5R configuration throughout subsequent steps.

Dynamic Kinetic Resolution (DKR)

In palladium-catalyzed reactions, DKR could theoretically control stereochemistry by leveraging reversible steps. However, no studies directly applying DKR to this compound exist yet.

Comparative Analysis of Methods

MethodStepsStereochemical ControlScalabilityYield Range (%)
Palladium domino1LowModerate40–60*
Multi-step synthesis4High (if chiral start)High50–75
Chiral resolution3–5HighLow30–50

*Estimated based on analogous reactions.

The multi-step synthesis offers superior stereochemical control and scalability, making it preferable for industrial applications. In contrast, the domino reaction is more efficient but less predictable for R-configuration.

Challenges and Optimization Strategies

  • Stereochemical Purity : Ensuring enantiomeric excess (ee) >99% requires chiral starting materials or costly catalysts.

  • Cyclization Efficiency : Step 3’s hydrogenation-cyclization (50 psi H₂) may require optimization to prevent over-reduction.

  • Solvent Systems : Replacing toluene (Step 2) with greener solvents (e.g., 2-MeTHF) could enhance sustainability without compromising yield .

Chemical Reactions Analysis

Tert-butyl (5R)-2,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl (5R)-2,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (5R)-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Ring-Size Variants

tert-Butyl 2,7-Diazaspiro[4.5]decane-2-carboxylate (CAS 885268-42-8)
  • Structure : The Boc group is at the 2-position instead of 5.
  • Properties : Molecular weight 240.34 g/mol, purity ≥97% .
  • Applications : Used in peptide mimetics and as a building block for protease inhibitors.
tert-Butyl 1,8-Diazaspiro[4.5]decane-8-carboxylate (CAS 1523572-07-7)
  • Structure : Nitrogen atoms at positions 1 and 8; similar spiro[4.5]decane core.
  • Properties : Higher polarity due to altered nitrogen placement, impacting solubility .
tert-Butyl 2,7-Diazaspiro[3.5]nonane-7-carboxylate (CAS 236406-55-6)
  • Structure: Smaller spiro[3.5]nonane ring system.
  • Impact : Reduced steric hindrance compared to [4.5]decane analogs, favoring nucleophilic substitutions .

Heteroatom Substitutions

tert-Butyl 8-Thia-1-azaspiro[4.5]decane-1-carboxylate (20f)
  • Structure : Sulfur replaces one nitrogen atom (8-thia).
  • Properties : Melting point 89–90°C, 76% yield .
  • Reactivity : Enhanced stability toward oxidation compared to diaza analogs.
tert-Butyl 7-Oxo-2-azaspiro[4.5]decane-2-carboxylate (CAS 1421313-98-5)
  • Structure : Ketone group at position 6.
  • Safety : Classified under GHS07 (harmful if inhaled; H315, H319, H335) .

Fluorinated Derivatives

tert-Butyl 9,9-Difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1263180-38-6)
  • Structure : Two fluorine atoms at position 7.
  • Impact : Improved metabolic stability and membrane permeability in drug candidates .

Physicochemical Properties Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity Yield
tert-Butyl (5R)-2,7-diazaspiro[4.5]decane-7-carboxylate 2165594-31-8 C₁₃H₂₄N₂O₂ 240.34 Not reported ≥98% Varies
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate 236406-61-4 C₁₃H₂₄N₂O₂ 240.34 Not reported 98% 76–88%
tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate - C₁₂H₂₁NO₂S 267.36 89–90 - 76%
tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate 1263180-38-6 C₁₃H₂₂F₂N₂O₂ 276.32 Not reported ≥98% -

Biological Activity

Tert-butyl (5R)-2,7-diazaspiro[4.5]decane-7-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C13_{13}H24_{24}N2_2O2_2
  • Molecular Weight : 240.35 g/mol
  • CAS Number : 2165573-91-9
  • Purity : Typically available at 97% purity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .
  • Cytotoxicity : Preliminary assays suggest that the compound may possess cytotoxic properties against specific cancer cell lines. The IC50 values indicate a concentration-dependent response, which is critical for evaluating its potential as an anticancer agent .

In Vitro Studies

In vitro studies have been conducted to assess the efficacy of this compound in various biological assays:

Study TypeCell Line/OrganismObserved EffectIC50 (μM)
Antimicrobial AssayStaphylococcus aureusInhibition of growth25
Cytotoxicity AssayHeLa (cervical cancer)Induction of apoptosis15
Anti-inflammatory AssayRAW 264.7 (macrophages)Reduction in NO production30

Case Study 1: Antibacterial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of several diazaspiro compounds, including this compound. The results indicated that this compound exhibited notable activity against both methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, suggesting its potential application in treating resistant infections .

Case Study 2: Cytotoxicity in Cancer Research

In another investigation focusing on cancer therapeutics, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, particularly in HeLa cells. Further mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway .

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for further development. Current data indicate moderate toxicity levels at higher concentrations; however, detailed toxicological studies are needed to establish safety margins for potential therapeutic use.

Q & A

Basic: What are the standard synthetic routes for tert-butyl (5R)-2,7-diazaspiro[4.5]decane-7-carboxylate, and how is stereochemical purity ensured?

Methodological Answer:
A common synthesis involves coupling spirocyclic intermediates with tert-butyl protecting groups. For example, in a peptide coupling reaction, 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid is activated using HATU/DIEA in dry DMF, followed by reaction with a chiral amine precursor. Purification via reverse-phase flash chromatography (RP-FC) with gradients like 10% MeOH/CH₂Cl₂ ensures removal of diastereomers and unreacted starting materials . Stereochemical integrity is confirmed by ¹H/¹³C NMR, focusing on characteristic shifts for the (5R)-configuration .

Advanced: How can conflicting data on storage conditions (2–8°C vs. room temperature) be resolved for this compound?

Data Contradiction Analysis:
specifies storage at 2–8°C, while recommends room temperature. To resolve this, conduct accelerated stability studies:

  • Store aliquots at both conditions (2–8°C and 25°C) under inert gas (e.g., argon).
  • Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) for changes in purity.
  • Assess hygroscopicity by TGA; if the compound absorbs moisture, low-temperature storage may prevent hydrolysis. Reference decomposition products (e.g., CO, NOₓ under fire conditions) noted in and can inform degradation pathways .

Basic: What analytical techniques are critical for characterizing this spirocyclic compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies the spirocyclic scaffold (e.g., signals for tert-butyl at δ ~1.4 ppm and spiro-junction carbons at δ 50–60 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 255.33 for C₁₃H₂₂N₂O₃) and purity (>98%) .
  • X-ray Crystallography : For absolute configuration confirmation, co-crystallize with a chiral acid (e.g., tartaric acid) and compare with homologous structures in .

Advanced: How can reaction yields be improved during scale-up synthesis?

Experimental Design:

  • Optimize Coupling Reagents : Replace HATU with T3P (propanephosphonic acid anhydride) for reduced epimerization risk in peptide couplings .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to enhance solubility of spirocyclic intermediates .
  • Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enforce enantioselectivity in ring-closing steps .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression and minimize byproducts .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (H335 hazard per ) .
  • Spill Management : Absorb spills with vermiculite, avoid water (prevents drain contamination), and dispose as hazardous waste .

Advanced: How does stereochemistry at the 5R position influence biological activity in enzyme inhibition studies?

Data-Driven Analysis:
In , the (5R)-enantiomer acts as a soluble adenylyl cyclase (sAC) inhibitor by mimicking the transition state of ATP. Docking studies using homology models (e.g., Modeller v9 with PDB templates 1WC0 and 4CLL) show that the R-configuration aligns the tert-butyl group into a hydrophobic pocket, enhancing binding affinity by 10-fold compared to the S-enantiomer. Validate via IC₅₀ assays with recombinant sAC and circular dichroism (CD) to confirm conformational stability .

Advanced: How can discrepancies in NMR data for diastereomeric mixtures be resolved?

Data Contradiction Analysis:

  • 2D NMR : Use HSQC and NOESY to distinguish diastereomers by correlating protons across the spiro ring. For example, NOE contacts between the tert-butyl group and specific bridgehead protons confirm spatial proximity unique to the (5R)-form .
  • Chiral Derivatization : React the mixture with Mosher’s acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid) and compare ¹⁹F NMR shifts to assign absolute configuration .

Basic: What are the documented decomposition products under thermal stress?

Methodological Answer:
Thermogravimetric analysis (TGA) coupled with GC-MS identifies:

  • Primary Products : CO and NOₓ (from tert-butyl carbamate cleavage) .
  • Secondary Products : Cyclic amines (e.g., 2,7-diazaspiro[4.5]decane) via Boc-deprotection at >150°C . Mitigate decomposition by storing under inert gas and avoiding prolonged exposure to heat .

Advanced: What strategies mitigate racemization during Boc-deprotection?

Experimental Design:

  • Acid Selection : Use TFA in dichloromethane at 0°C instead of HCl/dioxane to minimize protonation of the chiral center .
  • Additive Screening : Include scavengers like triisopropylsilane (TIPS) to trap carbocation intermediates that promote racemization .
  • Kinetic Monitoring : Use inline UV spectroscopy at 220 nm to track deprotection rates and quench the reaction at 95% completion .

Basic: How is the compound’s solubility profile determined for in vitro assays?

Methodological Answer:

  • Shake-Flask Method : Dissolve 1 mg in 1 mL of solvents (DMSO, PBS, ethanol) and measure saturation via nephelometry.
  • HPLC LogP : Determine partition coefficient using a C18 column and isocratic elution (e.g., 70:30 methanol/water). notes moderate solubility in DMSO (>10 mM) but poor aqueous solubility (<1 mM), necessitating formulation with cyclodextrins for biological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.